molecular formula C13H10F3NO B275712 2-Pyridinyl 4-(trifluoromethyl)benzyl ether

2-Pyridinyl 4-(trifluoromethyl)benzyl ether

Cat. No. B275712
M. Wt: 253.22 g/mol
InChI Key: WDCPBRUOSNUXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinyl 4-(trifluoromethyl)benzyl ether, also known as PTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool for studying G protein-coupled receptors (GPCRs). In

Mechanism of Action

2-Pyridinyl 4-(trifluoromethyl)benzyl ether works by binding to the allosteric site on GPCRs, which can cause a conformational change in the receptor. This change can either enhance or inhibit the activity of the receptor, depending on the specific GPCR being studied. 2-Pyridinyl 4-(trifluoromethyl)benzyl ether has been shown to be particularly effective at modulating the activity of the adenosine A2A receptor, which is involved in regulating blood flow and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Pyridinyl 4-(trifluoromethyl)benzyl ether depend on the specific GPCR being studied. 2-Pyridinyl 4-(trifluoromethyl)benzyl ether has been shown to enhance the activity of the adenosine A2A receptor, which can lead to increased blood flow and reduced inflammation. 2-Pyridinyl 4-(trifluoromethyl)benzyl ether has also been shown to inhibit the activity of the dopamine D2 receptor, which is involved in regulating reward and motivation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Pyridinyl 4-(trifluoromethyl)benzyl ether as a tool for studying GPCRs is its selectivity for the allosteric site. This allows researchers to modulate the activity of specific receptors without affecting other signaling pathways. However, one limitation of using 2-Pyridinyl 4-(trifluoromethyl)benzyl ether is that it can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are several future directions for research on 2-Pyridinyl 4-(trifluoromethyl)benzyl ether. One area of interest is developing new synthetic methods for 2-Pyridinyl 4-(trifluoromethyl)benzyl ether that are more efficient and scalable. Another area of interest is exploring the potential therapeutic applications of 2-Pyridinyl 4-(trifluoromethyl)benzyl ether, particularly in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of 2-Pyridinyl 4-(trifluoromethyl)benzyl ether on different GPCRs and to identify potential side effects or limitations of its use.

Synthesis Methods

2-Pyridinyl 4-(trifluoromethyl)benzyl ether can be synthesized by reacting 2-pyridinylmagnesium bromide with 4-(trifluoromethyl)benzyl chloride. This reaction takes place in the presence of a palladium catalyst and a phosphine ligand. The resulting product is 2-Pyridinyl 4-(trifluoromethyl)benzyl ether, which can be purified through column chromatography.

Scientific Research Applications

2-Pyridinyl 4-(trifluoromethyl)benzyl ether has been used as a tool for studying GPCRs, which are a class of membrane proteins that play a crucial role in signal transduction. GPCRs are involved in a wide range of physiological processes, including vision, taste, smell, and hormone regulation. 2-Pyridinyl 4-(trifluoromethyl)benzyl ether has been shown to bind selectively to a specific site on GPCRs, known as the allosteric site, which can modulate the activity of the receptor.

properties

Product Name

2-Pyridinyl 4-(trifluoromethyl)benzyl ether

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methoxy]pyridine

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-6-4-10(5-7-11)9-18-12-3-1-2-8-17-12/h1-8H,9H2

InChI Key

WDCPBRUOSNUXPL-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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